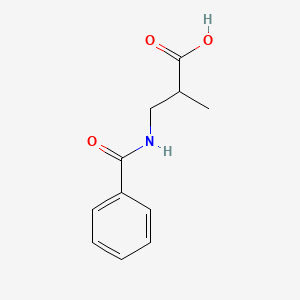

3-(Benzoylamino)-2-methylpropionic acid

Description

Contextualization within the Field of Substituted Propionic Acids and N-Benzoylamino Acids

Substituted propionic acids, particularly arylpropionic acids, are a well-established and vital class of compounds in medicinal chemistry. nih.gov This group includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen. nih.gov The core propionic acid structure is frequently modified to enhance pharmacological activity and tailor the compound for specific biological targets. mdpi.com Research in this area often focuses on the synthesis of new derivatives to explore their potential as anti-inflammatory, analgesic, anticancer, and anticonvulsant agents. mdpi.com

Concurrently, N-benzoylamino acids, which are N-acyl amino acids, represent another significant area of study. These compounds are investigated for a range of biological activities, including their potential as enzyme inhibitors and their role in various physiological processes. nih.govscbt.com For instance, certain N-benzoyl derivatives of amino acids have demonstrated growth-inhibitory activity in microbial antitumor screens. nih.gov Furthermore, N-acyl amino acids are recognized as a family of bioactive lipids with diverse physiological functions, including roles in energy homeostasis. nih.gov The synthesis of various N-benzoyl amino esters and acids has been pursued to evaluate their potential as antifungal agents. scielo.org.mxscielo.org.mx

3-(Benzoylamino)-2-methylpropionic acid combines the structural features of both these important classes. The presence of the methyl-substituted propionic acid backbone provides a scaffold common to many bioactive molecules, while the N-benzoylamino group introduces functionalities that can influence the compound's chemical properties and biological interactions.

Academic Significance as a Synthetic Intermediate and Molecular Scaffold

A primary area of academic interest in this compound lies in its potential as a synthetic intermediate. Its bifunctional nature, possessing both a carboxylic acid group and an amide linkage, makes it a versatile building block for the construction of more complex molecules. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, while the benzoylamino moiety can influence the molecule's conformation and participate in hydrogen bonding.

While specific, high-profile examples of the direct use of this compound in the synthesis of major drugs are not widely documented in publicly available research, the utility of closely related structures is well-established. For example, the related compound (-)-3-benzoylthio-2-methyl-propanoic acid serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. google.com This highlights the potential of the 3-amino-2-methylpropionic acid scaffold in the development of therapeutic agents. The benzoyl group in this compound can act as a protecting group for the amine, allowing for selective reactions at the carboxylic acid functionality.

The molecular scaffold of this compound is also of academic interest for its potential to be elaborated into libraries of compounds for biological screening. By modifying the benzoyl group or the propionic acid backbone, researchers can systematically alter the compound's steric and electronic properties to probe its interaction with biological targets.

Overview of Key Research Areas Pertaining to the Chemical Compound Class

The broader chemical classes to which this compound belongs are the focus of several key research areas:

Drug Discovery and Medicinal Chemistry: A significant portion of research is dedicated to synthesizing and evaluating derivatives of substituted propionic acids and N-acyl amino acids for their therapeutic potential. This includes screening for anti-inflammatory, analgesic, anticancer, and antimicrobial activities. mdpi.commdpi.com The aim is often to develop new drugs with improved efficacy and reduced side effects compared to existing treatments.

Enzyme Inhibition: N-acyl amino acids and their derivatives are studied as potential inhibitors of various enzymes. scbt.com For example, they have been investigated as inhibitors of aminoacylases and fatty acid amide hydrolase (FAAH). scbt.comnih.gov Understanding these interactions can lead to the development of therapeutic agents for a range of diseases.

Organic Synthesis and Methodology: The development of novel and efficient synthetic routes to substituted propionic acids and N-acyl amino acids is an ongoing area of research. This includes the exploration of new catalysts, reaction conditions, and purification techniques to improve yields and reduce environmental impact.

Biochemical and Physiological Roles: Research is also focused on elucidating the natural roles of N-acyl amino acids in biological systems. This involves studying their metabolism, identifying their molecular targets, and understanding their contribution to various physiological and pathological processes. nih.govnih.gov

While dedicated research solely on this compound is not extensively found in the reviewed literature, its structural components place it firmly within these active and important areas of chemical and biomedical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| InChI | InChI=1S/C11H13NO3/c1-8(11(14)15)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) |

| InChIKey | CCEBPEVKSYSXIR-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C1=CC=CC=C1)C(=O)O |

Data sourced from PubChem.

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.09682 | 145.9 |

| [M+Na]⁺ | 230.07876 | 150.9 |

| [M-H]⁻ | 206.08226 | 147.9 |

| [M+NH₄]⁺ | 225.12336 | 163.3 |

| [M+K]⁺ | 246.05270 | 149.4 |

| [M+H-H₂O]⁺ | 190.08680 | 139.6 |

| [M+HCOO]⁻ | 252.08774 | 167.4 |

| [M+CH₃COO]⁻ | 266.10339 | 186.0 |

Data sourced from PubChem and calculated using CCSbase. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-benzamido-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBPEVKSYSXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962968 | |

| Record name | 3-{[Hydroxy(phenyl)methylidene]amino}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43218-35-5 | |

| Record name | 3-(Benzoylamino)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43218-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzoylamino)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[Hydroxy(phenyl)methylidene]amino}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzoylamino)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzoylamino 2 Methylpropionic Acid and Analogues

Stereoselective Synthesis Approaches

The demand for enantiomerically pure β-amino acids has driven the development of numerous stereoselective synthetic methods. These approaches are critical for producing specific stereoisomers, such as (R)-3-(benzoylamino)-2-methylpropionic acid, which are often required for pharmaceutical applications.

Preparation of Enantiomerically Pure β-Amino Acid Derivatives, including (R)-3-(Benzoylamino)-2-methylpropionic Acid

One prominent strategy for achieving high enantiopurity involves the use of chiral auxiliaries. These molecules temporarily attach to a substrate to direct a chemical transformation to produce a specific stereoisomer. For instance, the alkylation of chiral N-acyloxazolidinones can produce enantiomerically pure β-amino acid derivatives. This process begins with the alkylation of a sodium enolate derived from a chiral N-acyloxazolidinone with a reagent like tert-butyl bromoacetate, which proceeds with high selectivity. Subsequent hydrolysis and a Curtius rearrangement of the resulting carboxylic acid yield the desired enantiopure β-amino ester.

Another powerful technique is the asymmetric conjugate addition of an amine to an α,β-unsaturated ester. This method can be catalyzed by chiral metal complexes or organocatalysts to afford β-amino esters with high enantiomeric excess. For example, the conjugate addition of lithium dibenzylamide to an (S)-N-acryloyl-5,5-dimethyloxazolidin-2-one, followed by alkylation of the resulting enolate, can produce (S)-2-alkyl-3-aminopropanoic acids in good yield and high enantiomeric excess after deprotection. st-andrews.ac.uk

Biocatalytic Strategies for Chiral Intermediates Related to N-Benzoylamino Acids

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases, are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with the enzyme, allowing for the separation of the two enantiomers.

Lipases, particularly from Candida antarctica (CAL-A and CAL-B) and Pseudomonas fluorescens, have been successfully employed in the enantioselective N-acylation of β-amino esters or the enantioselective hydrolysis of N-acyl β-amino acids. nih.gov For example, the chemoenzymatic dynamic kinetic resolution (DKR) of β-amino esters has been established using a combination of a heterogeneous palladium catalyst for racemization and an enzyme for kinetic resolution. rsc.orgepfl.ch This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

| Enzyme | Substrate | Acylating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Candida antarctica Lipase A (CalA) | Propyl β-phenylalaninate | 2,2,2-trifluoro-ethyl butyrate (B1204436) (TFEB) | - | - | High |

| Lipase from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | - | Hexane with [BMIM]Cl | 97.4 | 79.5 |

Classical Organic Synthesis Routes

Traditional organic synthesis remains a cornerstone for the production of 3-(benzoylamino)-2-methylpropionic acid and its analogs, offering robust and scalable methods.

Multi-step Synthetic Pathways from Precursors (e.g., analogous to trifluoroacetylated amino acids)

A common classical approach involves the homologation of α-amino acids to their β-amino acid counterparts. The Arndt-Eistert synthesis is a well-established method for this one-carbon chain extension. This reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver salts, in the presence of a nucleophile like water or an alcohol, yields the homologous β-amino acid or ester. rsc.orgacs.orgacs.org

Another route involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For instance, the reaction of benzamide (B126) with methyl methacrylate (B99206) could potentially yield the target molecule, although this specific reaction's feasibility and conditions would require empirical determination. A more general example is the conjugate addition of amines to α,β-unsaturated esters, which can be facilitated by various catalysts. organic-chemistry.org

Functionalization of N-Protected Amino Acid Building Blocks

The synthesis can also commence from readily available N-protected amino acids, which are then functionalized to introduce the desired structural features. For example, an N-benzoyl protected α-alanine could be a starting point. The carboxylic acid group can be activated, for instance, by converting it to an acid chloride, and then subjected to reactions that extend the carbon chain.

The use of protecting groups is crucial in these multi-step syntheses to prevent unwanted side reactions. The benzoyl group on the nitrogen atom serves this purpose, and its introduction is typically straightforward, often involving the reaction of the amino acid with benzoyl chloride under basic conditions. wikipedia.org

| Reaction | Starting Material (Analogue) | Key Reagents | Product (Analogue) | Typical Yield |

|---|---|---|---|---|

| Arndt-Eistert Homologation | N-protected α-amino acid | (COCl)₂, CH₂N₂, Ag₂O, H₂O/ROH | N-protected β-amino acid/ester | Variable |

| Michael Addition | α,β-unsaturated ester | Amine | β-amino ester | Good to Excellent |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and selectivity of chemical transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organic molecules, such as proline and its derivatives or thioureas, can catalyze reactions with high enantioselectivity. uni-koeln.demdpi.com For example, the conjugate addition of hydroxylamines to enoates, catalyzed by chiral thioureas, provides access to enantioenriched β-amino acid derivatives. acs.org

Flow chemistry is another advanced technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. durham.ac.ukrsc.org The synthesis of peptides and other complex molecules has been successfully demonstrated in continuous flow reactors. durham.ac.ukmit.edu A four-step continuous flow process for the preparation of β-amino acids from α-amino acids via the Arndt-Eistert homologation has been described, showcasing the potential of this technology for the efficient synthesis of compounds like this compound. rsc.org

Microwave-Assisted Michael Addition for N-Benzoylated β-Amino Esters

The synthesis of N-benzoylated β-amino esters, precursors to compounds like this compound, can be significantly enhanced through the use of microwave irradiation in the Michael addition reaction. This methodology offers a more efficient alternative to conventional heating methods. The Michael reaction, a cornerstone in organic synthesis for forming carbon-carbon bonds, is particularly useful for the 1,4-addition of nucleophiles, such as amines, to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, improve product yields, and increase the purity of the resulting compounds. nih.govresearchgate.net In the context of synthesizing β-amino esters, microwave irradiation accelerates the addition of amines to α,β-unsaturated esters. nih.govrsc.org For instance, the reaction of benzylamine (B48309) with methyl crotonate under microwave irradiation in methanol (B129727) can be completed in 3 hours with yields ranging from 83-98%. In contrast, the same reaction under conventional thermal conditions (65 °C) requires 5 days to achieve a 73% yield. nih.gov

This efficient protocol is not limited to simple amines and has been extended to chiral amines, such as (S)-(-)-α-methylbenzylamine, for the synthesis of chiral β-amino esters. nih.gov The significant advantages of using microwave assistance in the Michael addition make it a valuable technique for the rapid and high-yield synthesis of N-acylated β-amino ester derivatives. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Michael Addition

| Reactants | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Benzylamine + Methyl Crotonate | Microwave | 150 | 3 hours | 83-98 |

| Benzylamine + Methyl Crotonate | Conventional | 65 | 5 days | 73 |

| (S)-α-methylbenzylamine + Methyl Crotonate | Microwave | 150 | 6 hours | N/A |

Data derived from a study on the Michael addition of amines to methyl acrylates. nih.gov

Synthesis of Thioester Analogues (e.g., (S)-3-(Benzoylthio)-2-methylpropionic acid)

Thioester analogues of this compound, such as (S)-3-(benzoylthio)-2-methylpropionic acid, are valuable intermediates in pharmaceutical synthesis. chemimpex.com The synthesis of the racemic mixture, (±)-3-benzoylthio-2-methylpropionic acid, can be achieved through the reaction of thiobenzoic acid with methacrylic acid. google.com A common procedure involves refluxing these reactants in a solvent like acetone (B3395972) for several hours. google.com

The resolution of the racemic mixture to obtain the enantiomerically pure (S)-3-(benzoylthio)-2-methylpropionic acid is a critical step. This can be accomplished using a resolving agent such as (+)-dehydroabietylamine. google.com The process involves the formation of a diastereomeric salt, specifically the (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt, which is dextrorotatory and can be isolated through crystallization. google.com Subsequent hydrolysis of this salt with a base separates the resolving agent, and further acidification yields the desired (-)-3-benzoylthio-2-methylpropanoic acid, which corresponds to the (S)-enantiomer. google.com The benzoyl group in the molecule provides sufficient stability to withstand the conditions of recrystallization and hydrolysis. google.com

(S)-3-(Benzoylthio)-2-methylpropionic acid is recognized for its role as a versatile building block in asymmetric synthesis, particularly in the development of novel therapeutic agents. chemimpex.com Its thioester functionality is key to its utility in forming carbon-sulfur bonds, which are integral to various bioactive molecules. chemimpex.com

Table 2: Synthesis and Resolution of 3-(Benzoylthio)-2-methylpropionic Acid

| Step | Reactants/Reagents | Key Process | Product |

|---|---|---|---|

| Synthesis | Thiobenzoic acid, Methacrylic acid | Michael Addition (Reflux in Acetone) | (±)-3-benzoylthio-2-methylpropionic acid |

| Resolution | (±)-3-benzoylthio-2-methylpropionic acid, (+)-dehydroabietylamine | Diastereomeric Salt Crystallization | (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt |

| Isolation | (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt, Base, Acid | Hydrolysis | (S)-3-(Benzoylthio)-2-methylpropionic acid |

Information based on a patented synthesis and resolution process. google.com

Chemical Reactivity and Mechanistic Studies of 3 Benzoylamino 2 Methylpropionic Acid Scaffold

Oxidative C-N Bond Cleavage Reactions (e.g., Cu(II)-promoted mechanisms of N-benzoylamino acids)

The carbon-nitrogen (C-N) bond within the N-benzoylamino acid structure can be susceptible to cleavage under specific oxidative conditions. Research has demonstrated that copper(II) salts can effectively promote the oxidative C-N bond cleavage of N-benzoylamino acids. This reaction serves as a novel method for synthesizing primary aryl amides, utilizing the amino acid portion as a synthetic equivalent of ammonia. researchgate.net

A study by Zhou et al. developed a protocol using copper(II) chloride (CuCl₂) as an oxidant to facilitate this transformation. researchgate.net The reaction proceeds by heating the N-benzoyl amino acid with a copper salt in a suitable solvent. The effectiveness of different copper precursors and other oxidants was evaluated, with CuCl₂ providing a dramatically improved yield compared to copper(II) sulfate (B86663) (CuSO₄) and copper(II) acetate (B1210297) (Cu(OAc)₂). researchgate.net The proposed mechanism involves the coordination of the copper ion to the amino acid, followed by an oxidative process that leads to the cleavage of the C-N bond and the formation of the corresponding primary amide. This protocol exhibits excellent functional group tolerance and provides an efficient route to aryl amides. researchgate.net

| Entry | Oxidant | Yield (%) |

|---|---|---|

| 1 | CuSO₄ | 12 |

| 2 | Cu(OAc)₂ | 17 |

| 3 | CuCl₂ | 96 |

| 4 | MnO₂ | Good |

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 3-(benzoylamino)-2-methylpropionic acid, allowing for the synthesis of various derivatives such as esters and amides through nucleophilic acyl substitution reactions. libretexts.org

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the corresponding ester. chemguide.co.ukjackwestin.com The reaction equilibrium can be shifted toward the product by removing water as it forms or by using an excess of the alcohol. chemguide.co.uk

| Alcohol Reactant | Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl 3-(benzoylamino)-2-methylpropionate |

| Ethanol | H₂SO₄ | Ethyl 3-(benzoylamino)-2-methylpropionate |

| Propan-1-ol | H₂SO₄ | Propyl 3-(benzoylamino)-2-methylpropionate |

| Benzyl alcohol | H₂SO₄ | Benzyl 3-(benzoylamino)-2-methylpropionate |

The carboxylic acid moiety of this compound can also be converted into a new amide by reaction with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction typically requires either high temperatures to dehydrate the salt or the use of a coupling agent/dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine to form the desired amide. youtube.com

| Amine Reactant | Coupling Agent/Condition | Resulting Amide Product |

|---|---|---|

| Ammonia | Heat | 3-(Benzoylamino)-2-methylpropionamide |

| Aniline | DCC | 3-(Benzoylamino)-2-methyl-N-phenylpropionamide |

| Benzylamine (B48309) | DCC | N-Benzyl-3-(benzoylamino)-2-methylpropionamide |

| Morpholine | DCC | 4-(3-(Benzoylamino)-2-methylpropanoyl)morpholine |

Nucleophilic Substitution Reactions Involving Benzylamino Groups (General Class Reactivity)

The term "benzylamino group" in the context of this compound refers to the N-benzoylamino moiety. The reactivity of the nitrogen atom in this group is significantly different from that of a typical alkyl or benzylamine. In a simple amine, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. byjus.com However, in the benzoylamino group, this lone pair is delocalized by resonance with the adjacent carbonyl group of the benzoyl moiety.

This resonance effect substantially reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, it does not readily undergo typical nucleophilic substitution reactions where the nitrogen acts as the nucleophile. byjus.com Direct nucleophilic substitution on the group itself is not a characteristic reaction. Instead, the reactivity is centered on the N-H proton, which can be abstracted by a strong base, or on the amide bond itself, which can undergo hydrolysis under acidic or basic conditions (see Section 3.4).

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is primarily influenced by the robustness of its amide bond. Amides are generally stable functional groups, but they can undergo degradation, typically through hydrolysis, under forced conditions such as high temperatures or the presence of strong acids or bases.

The most common degradation pathway is the hydrolysis of the amide linkage.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the cleavage of the C-N bond, yielding benzoic acid and 3-amino-2-methylpropionic acid.

Base-catalyzed hydrolysis: Under strong alkaline conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by water. This process results in the formation of a benzoate (B1203000) salt and 3-amino-2-methylpropionic acid. A patent for the related compound 3-benzoylthio-2-methyl-propanoic acid notes that it is subject to decomposition in excess alkali, suggesting that base-mediated degradation is a significant pathway. google.com

Under extreme heat, decarboxylation (loss of CO₂) from the carboxylic acid group might occur, although this typically requires very high temperatures.

| Condition | Degradation Pathway | Primary Products |

|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄), Heat | Acid-catalyzed hydrolysis | Benzoic acid; 3-Amino-2-methylpropionic acid |

| Strong Base (e.g., NaOH, KOH), Heat | Base-catalyzed hydrolysis | Benzoate salt; 3-Amino-2-methylpropionic acid |

| High Temperature | Decarboxylation | N-(2-Methylpropyl)benzamide; Carbon dioxide |

Derivatives and Structural Modifications of 3 Benzoylamino 2 Methylpropionic Acid for Research

Thioester Analogues and Their Synthetic Utility (e.g., (S)-3-(Benzoylthio)-2-methylpropionic acid as a versatile building block)

Thioester analogues of carboxylic acids are valuable intermediates in organic synthesis due to their unique reactivity. In the context of 3-(benzoylamino)-2-methylpropionic acid, the corresponding thioester, (S)-3-(Benzoylthio)-2-methylpropionic acid, has emerged as a versatile building block. chemimpex.com This compound's utility stems from the thioester group, which can participate in a variety of chemical transformations that are not as readily achieved with the parent carboxylic acid.

The chiral nature of (S)-3-(Benzoylthio)-2-methylpropionic acid makes it particularly useful in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical aspect of drug development. chemimpex.com The thioester functionality enhances the compound's utility in forming carbon-sulfur bonds, which are integral to the synthesis of numerous bioactive molecules. chemimpex.com Research applications for this thioester analogue are diverse and include:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com

Biochemical Research: It is employed in studies investigating enzyme inhibition and protein interactions. chemimpex.com

Analytical Chemistry: It is used as a standard in chromatographic techniques for the analysis of complex mixtures. chemimpex.com

The synthesis of acyl-thioester analogs is a critical area of research, particularly for studying enzyme-substrate interactions where the natural substrates are prone to hydrolysis. purdue.edu The stability and specific reactivity of thioesters like (S)-3-(Benzoylthio)-2-methylpropionic acid under various conditions underscore their importance as reliable tools for innovative chemical synthesis. chemimpex.com

Pegylation Strategies for Modified Chemical Compound Structures (e.g., acylamino acids)

Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. researchgate.netwikipedia.orgbiochempeg.com While initially focused on large biomolecules, pegylation is increasingly being applied to small molecules, including acylamino acids, to enhance their therapeutic potential. creativepegworks.com

The process of pegylation can significantly alter the physicochemical properties of a parent compound. wikipedia.org Key benefits include:

Improved Solubility: PEG is water-soluble and can increase the solubility of hydrophobic drugs. researchgate.net

Enhanced Stability: Pegylation can protect molecules from enzymatic degradation.

Extended Circulating Half-Life: The increased hydrodynamic size of pegylated molecules reduces renal clearance, prolonging their time in the body. researchgate.netwikipedia.org

Reduced Immunogenicity: The PEG chain can mask the molecule from the immune system. researchgate.net

Pegylation strategies can be broadly categorized as either 'permanent' or 'releasable'. Permanent pegylation involves a stable linkage between the PEG chain and the drug, creating a new molecular entity. researchgate.netcreativepegworks.com This approach often utilizes low molecular weight PEGs to avoid steric hindrance that could impede the drug's activity. creativepegworks.com Releasable pegylation, or the "prodrug approach," uses a linker that is cleaved in vivo to release the active drug. creativepegworks.com This strategy often employs larger molecular weight PEGs. creativepegworks.com

The architecture of the PEG polymer itself can also be varied, with linear, branched, or forked structures available to allow for different conjugation strategies. pharmtech.com For acylamino acids, reactive functional groups such as amino, carboxyl, or sulfhydryl groups can serve as sites for PEG attachment. wikipedia.orgbiochempeg.com

| Strategy | Description | Typical PEG Molecular Weight | Key Advantage | Reference |

|---|---|---|---|---|

| Permanent | Stable, covalent linkage of PEG to the molecule. | Low (< 1000 Da) | Creates a novel chemical entity with potentially enhanced properties. | researchgate.netcreativepegworks.com |

| Releasable (Prodrug) | PEG is attached via a cleavable linker, releasing the parent drug in vivo. | High (1000–60,000 Da) | Improves drug delivery and pharmacokinetics while delivering the original active agent. | creativepegworks.com |

Heterocyclic Derivatives Derived from Related Benzoylamino Acid Scaffolds (e.g., thiazolidinones, triazoles)

Benzoylamino acid scaffolds serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry due to their diverse pharmacological activities. scielo.org.mxnih.gov Among the many heterocyclic systems that can be derived, thiazolidinones and triazoles are of particular interest.

Thiazolidinones:

Thiazolidinones, particularly 4-thiazolidinones, are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities. nih.govump.edu.pl The synthesis of thiazolidinones often involves the cyclocondensation of a compound containing an imine group with a thiol-containing carboxylic acid, such as thioglycolic acid. nih.gov Benzoylamino acid derivatives can be modified to incorporate the necessary functionalities for this cyclization. For example, a Schiff base can be formed from an amino group, which then reacts with thioglycolic acid to yield the thiazolidinone ring. nih.gov The synthesis can be achieved through various methods, including conventional heating, microwave irradiation, and the use of catalysts under solvent-free conditions. nih.gov

Triazoles:

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles, along with their derivatives, exhibit a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.net The synthesis of triazole derivatives from benzoylamino acid scaffolds can be accomplished through several synthetic routes. For instance, the Huisgen [3+2] cycloaddition reaction between an azide (B81097) and an alkyne is a powerful method for the regioselective synthesis of 1,2,3-triazoles. uni-konstanz.de Benzoylamino acids can be functionalized with either an azide or an alkyne group to participate in this reaction. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the reaction of hydrazides or related compounds with various reagents. nih.gov

The incorporation of benzoylamino acid moieties into these heterocyclic systems can lead to hybrid molecules with potentially enhanced or novel biological activities.

Coordination Chemistry: Metal Complex Formation with Benzoylamino Acid Ligands

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. Benzoylamino acids, with their potential donor atoms in the carboxylate group and the amide linkage, can act as versatile ligands, forming stable complexes with a variety of metal ions. uobaghdad.edu.iqanjs.edu.iqresearchgate.net The study of these metal complexes is driven by their interesting structural, spectral, and magnetic properties, as well as their potential applications in catalysis and as therapeutic agents. mdpi.com

The coordination mode of benzoylamino acids can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. The carboxylate group can coordinate to a metal center in a monodentate, bidentate (chelating), or bridging fashion. mdpi.com The nitrogen and oxygen atoms of the amide group can also participate in coordination, leading to the formation of stable chelate rings.

Research has demonstrated the synthesis and characterization of complexes of various transition metals with benzoylamino acid derivatives. uobaghdad.edu.iqanjs.edu.iqresearchgate.net Spectroscopic techniques such as FT-IR and UV-Vis, along with magnetic susceptibility measurements, are used to elucidate the structure and bonding in these complexes. uobaghdad.edu.iqresearchgate.net For example, shifts in the vibrational frequencies of the carboxylate and amide groups in the IR spectrum can provide evidence for their coordination to the metal ion. nih.gov

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Benzoylamino)-2-methylpropionic acid by mapping the carbon and hydrogen framework.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H-NMR spectrum of this compound would feature distinct signals corresponding to each unique proton. The protons of the benzoyl group's aromatic ring would appear in the downfield region (typically δ 7.4-7.8 ppm). The proton attached to the amide nitrogen (N-H) would likely be a broad signal. The methine proton (CH) at the chiral center would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) would also present as a multiplet, while the methyl group (CH₃) protons would appear as a doublet. docbrown.info The carboxylic acid proton (COOH) is expected to be a broad singlet at a very downfield chemical shift. docbrown.info

¹³C-NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, separate signals would be anticipated for the carbonyl carbons of the carboxylic acid and the amide groups, which are the most deshielded. The carbons of the aromatic ring would resonate in the typical aromatic region (around δ 127-135 ppm). The aliphatic carbons—methine (CH), methylene (CH₂), and methyl (CH₃)—would appear in the upfield region of the spectrum. docbrown.info

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H-NMR | -COOH | > 10.0 | Singlet (broad) |

| -NH- | ~8.0 - 8.5 | Triplet (broad) | |

| Aromatic C-H (ortho) | ~7.8 | Multiplet | |

| Aromatic C-H (meta, para) | ~7.4 - 7.5 | Multiplet | |

| -CH₂- | ~3.5 | Multiplet | |

| -CH- | ~2.8 | Multiplet | |

| -CH₃ | ~1.2 | Doublet | |

| ¹³C-NMR | Carboxylic Acid C=O | ~179 | - |

| Amide C=O | ~168 | - | |

| Aromatic C (quaternary) | ~134 | - | |

| Aromatic C-H | ~127 - 132 | - | |

| -CH₂- | ~45 | - | |

| -CH- | ~41 | - | |

| -CH₃ | ~17 | - |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.

Key absorption bands would include a very broad O-H stretching vibration from the carboxylic acid group, typically found between 2500 and 3300 cm⁻¹. docbrown.infoorgchemboulder.com A sharp, strong absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700-1725 cm⁻¹. docbrown.infoorgchemboulder.com The amide group presents two characteristic absorptions: an N-H stretch around 3300 cm⁻¹ and a strong C=O stretch (Amide I band) near 1650 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below 3000 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | ~3300 | Medium |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

Mass Spectrometry Techniques (LC-Mass, HR-FAB Mass, HR-EI Mass) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃NO₃), the expected monoisotopic mass is approximately 207.08954 Da. uni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for analysis, where the compound is first separated by LC and then introduced into the mass spectrometer. nih.govplos.org

In the mass spectrometer, the molecule is ionized, often forming adducts such as [M+H]⁺ (m/z ≈ 208.0968) or [M+Na]⁺ (m/z ≈ 230.0788). uni.lu The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-COOH, 45 Da), loss of water (-H₂O, 18 Da), and cleavage at the amide bond, leading to fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the 2-methyl-3-aminopropionic acid fragment. libretexts.orgmiamioh.edu

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₃NO₃]⁺ | 207.09 |

| [M+H]⁺ | [C₁₁H₁₄NO₃]⁺ | 208.10 |

| [M+Na]⁺ | [C₁₁H₁₃NNaO₃]⁺ | 230.08 |

| [M-H₂O+H]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.09 |

| [M-COOH+H]⁺ | [C₁₀H₁₄NO]⁺ | 164.11 |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.03 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the primary chromophore is the benzoyl group. The benzene (B151609) ring and the carbonyl group conjugated with it are responsible for electronic transitions (π → π* and n → π*), which lead to strong absorption in the UV region. The spectrum would be expected to show a strong absorption maximum (λmax) characteristic of the benzoyl moiety, typically in the range of 230-280 nm. This technique is useful for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. researchgate.net Using a reversed-phase column (e.g., C18), the compound can be separated from impurities, and its purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to the λmax of the compound. nih.gov

Since this compound contains a chiral center at the 2-position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) capable of differentiating between the two enantiomers, resulting in two separate peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess of the mixture. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₃NO₃) to confirm its empirical formula and support the compound's purity.

| Element | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 63.76% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.32% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.16% |

| Total | - | - | 207.229 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets (e.g., enzymes like matrix metalloproteinases and cyclooxygenases)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Benzoylamino)-2-methylpropionic acid and its analogs, docking studies are crucial for predicting their potential to inhibit enzymes involved in disease processes, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COX).

Research on structurally similar compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid (ketoprofen), has demonstrated the utility of this approach. ucsb.edu These studies dock the ligands into the crystal structures of target enzymes, which are typically obtained from the Protein Data Bank (PDB). Using software like AutoDock, researchers can evaluate the binding affinity in terms of free energy of binding (ΔG) and analyze the specific interactions that stabilize the ligand-enzyme complex. ucsb.eduscielo.org.mx

For COX enzymes, docking studies reveal that the benzoyl moiety can fit into the hydrophobic channel of the active site. Key interactions often involve hydrogen bonding between the carboxylic acid group of the ligand and critical amino acid residues like Arg120 and Tyr355, as well as the formation of hydrogen bonds with Ser530 in the active site of COX-2. researchgate.netresearchgate.net The methyl group at the C2 position of this compound can also contribute to hydrophobic interactions within the active site, potentially influencing binding affinity and selectivity.

In the context of MMPs, the hydroxamic acid analogue of a related benzoylphenylpropanoic acid was found to chelate the catalytic zinc ion in the active site, a common mechanism for MMP inhibitors. ucsb.edu Docking simulations for this compound would similarly explore its ability to interact with the zinc ion and the surrounding residues in the S1' pocket of the MMP active site. researchgate.netresearchgate.net

| Ligand Class | Target Enzyme | Key Predicted Interactions | Typical Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzoylphenylpropanoic Acid Derivatives | COX-1 / COX-2 | H-bonds with Arg120, Tyr355, Ser530; Hydrophobic interactions in the active site channel. | -7.0 to -9.5 | ucsb.eduresearchgate.net |

| N-Benzoyl Amino Acid Derivatives | Fungal Chitinase | Interactions involving aromatic rings and influence from methyl substituents. | Not specified | scielo.org.mx |

| Various Natural Compounds | MMP-1, MMP-3, MMP-9 | Coordination with catalytic Zn2+; H-bonds with residues like Pro421; Hydrophobic interactions with His401. | -6.0 to -9.0 | researchgate.net |

In Silico Prediction of Molecular Interactions and Binding Affinities

Building upon molecular docking, the in silico prediction of molecular interactions provides a detailed map of the non-covalent forces governing ligand binding. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. The strength of these collective interactions is quantified as the binding affinity, often expressed as the binding free energy (ΔG) or the inhibition constant (Ki).

For derivatives of this compound, computational tools predict that the carboxylate group is a primary site for forming strong hydrogen bonds with positively charged or polar residues (like Arginine or Serine) in an enzyme's active site. researchgate.net The amide linkage provides another site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The benzoyl group and the methylpropionic backbone primarily engage in hydrophobic and van der Waals interactions.

The binding affinity is calculated using scoring functions within docking software. A lower binding energy value (more negative) indicates a more stable protein-ligand complex and suggests a higher potential inhibitory activity. For instance, in silico studies on benzoylpropionic acid derivatives targeting COX-2 have shown binding affinities comparable to or better than known inhibitors like ibuprofen (B1674241). nih.govresearchgate.net These predictions are crucial for prioritizing compounds for synthesis and experimental testing. Molecular dynamics (MD) simulations can further refine these predictions by accounting for the flexibility of both the protein and the ligand, providing a more dynamic and accurate picture of the binding event and stability of the complex over time. scientific.net

Theoretical Studies on Conformational Landscapes and Stereochemical Preferences

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Theoretical studies are used to explore the molecule's conformational landscape—the collection of all possible low-energy shapes (conformers) it can adopt.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can map the potential energy surface of the molecule. These studies reveal the most stable conformers and the energy barriers between them. For N-acylated amino acids, key conformational features include the torsion angles of the backbone and the orientation of the benzoyl group relative to the amino acid scaffold. nih.gov Intramolecular hydrogen bonding, for example between the amide N-H and the carboxylate oxygen, can significantly influence conformational preferences and stabilize certain folded structures. rsc.org

Stereochemistry is another critical aspect, as the C2 carbon (α-carbon) in this compound is a chiral center. This gives rise to two enantiomers: (R)- and (S)-3-(Benzoylamino)-2-methylpropionic acid. Biological systems are inherently chiral, and thus these two enantiomers can have vastly different interactions with protein targets. libretexts.orgcsbsju.edu Theoretical studies can model the distinct binding of each enantiomer within a chiral active site, helping to explain differences in biological activity and guiding the synthesis of the more active stereoisomer.

Mechanistic Computational Analysis of Reaction Pathways (e.g., C-N bond cleavage)

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, a key reaction is the hydrolysis of the amide (C-N) bond, which is relevant to its metabolic stability.

Using methods like Density Functional Theory (DFT), researchers can model the reaction pathway for amide hydrolysis. uregina.ca This involves:

Reactant and Product Modeling: Optimizing the 3D structures of the reactants (the amide and water/hydroxide) and the final products (benzoic acid and 2-methyl-3-aminopropionic acid).

Transition State Searching: Identifying the structure of the highest energy point along the reaction coordinate, known as the transition state. This is the critical step for the reaction to proceed. For amide hydrolysis, this typically involves a tetrahedral intermediate formed by the nucleophilic attack on the amide carbonyl carbon. uregina.ca

Such computational analyses can determine the rate-determining step of the reaction, which for amide hydrolysis can be either the formation of the tetrahedral intermediate or the subsequent cleavage of the C-N bond. uregina.ca Recent computational and experimental work has also explored novel methods for C-N bond cleavage using photoredox and Lewis acid catalysis, where single-electron transfer to the amide is a key mechanistic step. acs.org These theoretical insights are invaluable for understanding the molecule's chemical reactivity and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the activity of a molecule is a function of its physicochemical and structural properties.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of structurally related compounds (congeneric series) with experimentally measured biological activities is required.

Descriptor Calculation: The chemical structure of each molecule is converted into a set of numerical values called molecular descriptors. These descriptors quantify various aspects of the molecule. protoqsar.com

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors (independent variables) with biological activity (the dependent variable). semanticscholar.org

Validation: The model's statistical significance and predictive power are rigorously tested. This includes internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a set of compounds not included in the model training (yielding a pred_r² value). researchgate.netsemanticscholar.org

For a series of analogs of this compound, a QSAR study could reveal which properties are most important for a specific biological effect. For example, a QSAR model for related benzoylamino benzoic acid derivatives identified the significance of lipophilic parameters in their inhibitory potential. wiley.com The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules while reducing the need for extensive experimental screening.

| Descriptor Class | Dimension | Description | Examples | Reference |

|---|---|---|---|---|

| Constitutional | 0D/1D | Based on molecular formula and connectivity, independent of 3D conformation. | Molecular Weight, Atom Counts, Number of Rotatable Bonds, Ring Counts. | protoqsar.comhufocw.org |

| Topological | 2D | Describe atomic connectivity and molecular topology. | Connectivity Indices (e.g., Kier & Hall), Wiener Index, Topological Polar Surface Area (TPSA). | hufocw.org |

| Geometrical | 3D | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Shadow Indices, Moments of Inertia. | hufocw.org |

| Electronic | 3D | Describe the electronic properties of the molecule. | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies, Polarizability. | ucsb.edu |

| Hydrophobic | - | Quantify the lipophilicity of the molecule. | LogP (octanol-water partition coefficient), LogD (distribution coefficient at a specific pH). | wiley.com |

Biochemical Research Applications and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Mechanism Investigations

Detailed mechanistic studies elucidating the enzyme inhibition profile of 3-(Benzoylamino)-2-methylpropionic acid are not available in the current scientific literature. Investigations into related benzoylpropionic acid derivatives have suggested potential immunomodulatory activities, but the specific enzymes targeted and the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound remain undetermined. Kinetic assays are essential to establish key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against a panel of relevant enzymes. Without such empirical data, any discussion of its enzyme inhibition mechanisms would be purely speculative.

Protein Binding Dynamics and Characterization

The interaction of this compound with plasma proteins, such as human serum albumin (HSA), and intracellular target proteins has not been characterized. Techniques like equilibrium dialysis, ultrafiltration, and surface plasmon resonance are typically employed to determine binding affinity (Kd), stoichiometry, and the kinetics of association and dissociation. Understanding the extent of protein binding is crucial as it influences the free fraction of a compound available to exert its biological effect. Research on other propionic acid derivatives has shown that such interactions can be significant, but specific data for this compound is absent.

Influence on Biological Pathways and Amino Acid Metabolism (In Vitro Models)

The effect of this compound on specific biological pathways and amino acid metabolism in in vitro models has not been reported. As an N-acylated amino acid derivative, it could potentially interact with pathways involved in amino acid transport, synthesis, or degradation. However, without cell-based assays or metabolomic studies, its role as a modulator of cellular metabolism is unknown. For instance, studies on propionic acidemia, an inborn error of metabolism, highlight the profound effects that propionic acid derivatives can have on central metabolic pathways, but this is a pathological context and not a direct investigation of the pharmacological effects of this specific compound. nih.gov

Elucidation of Structure-Activity Relationships (SAR) Through Mechanistic Assays

While structure-activity relationship (SAR) studies have been conducted on various series of related compounds, such as 3-benzoylpropionic acid derivatives and 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, a formal SAR analysis including this compound is not documented. nih.govresearchgate.net Such studies are vital for understanding how specific structural features—like the methyl group on the propionic acid backbone or the benzoylamino group—contribute to biological activity. Mechanistic assays would be required to build a robust SAR model, correlating structural modifications with changes in enzyme inhibition or protein binding affinity. The existing literature on analogous compounds indicates that the nature and position of substituents on the benzene (B151609) ring can be important for activity, but this cannot be directly applied to the target compound without specific experimental validation. nih.gov

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceutical Scaffolds (e.g., ACE inhibitors like captopril (B1668294), zofenopril (B1663440), and taxol side-chain synthons)

While 3-(Benzoylamino)-2-methylpropionic acid possesses the core structure of a modified amino acid, its direct role as a precursor in the synthesis of prominent pharmaceuticals like captopril, zofenopril, and the Taxol side chain is nuanced. The actual key intermediates used in widely adopted synthetic routes for these molecules are structurally related but distinct compounds.

ACE Inhibitors: Captopril and Zofenopril

Angiotensin-converting enzyme (ACE) inhibitors are a critical class of drugs for treating hypertension and heart failure. acs.org The development of captopril was a landmark in drug design, stemming from the modification of a peptide found in snake venom. Captopril and zofenopril are characterized by a thiol-containing propanoyl moiety linked to a proline derivative. nih.gov

The primary synthon for this key moiety is not this compound but rather its thiol-containing analogue, (S)-3-mercapto-2-methylpropanoic acid or its protected forms like 3-acetylthio-2-methylpropanoic acid . These thiol-based compounds provide the crucial zinc-binding group essential for the inhibitory activity of the final drug. Zofenopril, a prodrug, incorporates a benzoylthio group, making (S)-3-(benzoylthio)-2-methylpropanoic acid a direct precursor in its synthesis.

The structural comparison below highlights the key difference between the subject compound and the direct precursors used in the synthesis of these ACE inhibitors.

Taxol Side-Chain Synthons

Taxol (paclitaxel) is a potent anticancer agent whose biological activity is critically dependent on its complex C-13 side chain. nih.gov The synthesis of this side chain is a major focus of organic chemistry. The essential precursor for the Taxol side chain is N-benzoyl-(2R,3S)-3-phenylisoserine . nih.gov

This molecule shares the N-benzoyl feature with this compound but has significant structural differences. Specifically, the Taxol precursor contains a hydroxyl group at the C-2 position (instead of a methyl group) and a phenyl group at the C-3 position. These features are essential for the final structure and activity of Taxol. Therefore, this compound is not a synthon for the Taxol side chain.

Construction of Complex Organic Molecules (e.g., β-lactams, 6-member heterocycles, diazepines)

As a functionalized β-amino acid, this compound is a potential building block for various heterocyclic structures.

β-Lactams

The β-lactam (azetidin-2-one) ring is the core structural component of a major class of antibiotics. khanacademy.org One established method for synthesizing the 3-amino-β-lactam scaffold is the intramolecular cyclization of β-amino acid derivatives. nih.gov In this approach, the carboxylic acid of a compound like this compound would be activated (e.g., converted to an ester or acyl chloride), followed by a base-mediated ring closure to form the four-membered lactam ring. Various cyclization strategies exist, including N1-C2 and N1-C4 bond formations, which could theoretically be applied to this precursor to yield a substituted β-lactam. nih.govnih.gov

6-Membered Heterocycles

β-Amino acids and their derivatives can also serve as precursors to six-membered heterocyclic systems. nih.govuzh.ch For example, β-amino alcohols are known building blocks for the synthesis of morpholine-2,3-diones. uzh.ch A plausible synthetic route would involve the chemical reduction of the carboxylic acid group of this compound to the corresponding primary alcohol, yielding 3-(benzoylamino)-2-methylpropan-1-ol. This resulting β-amino alcohol could then undergo cyclization with reagents like oxalyl chloride to form a six-membered morpholine-dione ring system. uzh.ch

Diazepines

Diazepines, particularly the 1,4-benzodiazepine (B1214927) scaffold, are a well-known class of psychoactive drugs. researchgate.net The most common synthetic routes to benzodiazepines typically involve the condensation of a 2-aminobenzophenone (B122507) derivative with an α-amino acid, such as a glycine (B1666218) ester, followed by cyclization. nih.govresearchgate.netfrontiersin.org While various methods exist for synthesizing heterocycles, the use of β-amino acids like this compound as a direct precursor for the diazepine (B8756704) core is not a commonly reported strategy in the surveyed chemical literature.

Application in Liquid-Phase Combinatorial Synthesis (General methodology)

Liquid-phase combinatorial synthesis (LPCS) is a methodology that merges the benefits of traditional solution-phase organic synthesis with the high-throughput advantages of solid-phase synthesis. uzh.chresearchgate.net This technique utilizes a soluble polymer support, such as polyethylene (B3416737) glycol, to which a starting building block is attached. All subsequent reactions are carried out in solution, which allows for easy monitoring by standard techniques like NMR. uzh.ch Upon completion of a reaction step, the polymer-bound product can be precipitated by adding a non-solvent, allowing for simple filtration and purification, thus avoiding complex chromatographic separations. researchgate.net

This compound is well-suited as a building block for LPCS. Its key features for this application are:

A single reactive site: The free carboxylic acid group can be used to attach the molecule to the soluble polymer support or to another building block in the synthetic sequence.

A protected functional group: The benzoyl-protected amine group is inert during the coupling of the carboxylic acid, preventing self-polymerization or other unwanted side reactions. This protecting group can be removed at a later stage to expose the amine for further functionalization.

Using this strategy, this compound can be incorporated into a combinatorial library. By reacting it with a diverse set of alcohols, amines, or other nucleophiles in a parallel or split-and-pool fashion, a large library of distinct amide or ester derivatives can be rapidly synthesized in multi-milligram quantities, suitable for high-throughput screening in drug discovery. uzh.chresearchgate.net

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 3 Benzoylamino 2 Methylpropionic Acid

Advanced Exploration of Chemical Reactivity and Novel Transformations

The inherent structure of 3-(Benzoylamino)-2-methylpropionic acid, featuring a benzoyl group, an amide linkage, a methyl-substituted propionic acid backbone, and both carboxylic acid and amide functionalities, suggests a rich and varied chemical reactivity profile awaiting exploration. Future investigations are likely to focus on leveraging these functional groups to forge novel molecular architectures.

The carboxylic acid moiety serves as a prime site for transformations. Esterification and amidation reactions can be employed to generate a library of derivatives with modified physicochemical properties. Furthermore, the amide bond, while generally stable, can be subjected to hydrolysis under specific conditions or participate in rearrangements, offering pathways to new chemical entities. The aromatic benzoyl group is amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

A particularly promising avenue for future research lies in intramolecular cyclization reactions. Depending on the reaction conditions and the presence of appropriate catalysts, the scaffold could potentially be transformed into various heterocyclic systems, a class of compounds of significant interest in medicinal chemistry. The reactivity of the α-methyl group could also be exploited in enolate chemistry, enabling the formation of new carbon-carbon bonds and the construction of more complex molecules.

Rational Design and Synthesis of New Chemical Entities Based on the Core Scaffold

The this compound scaffold provides a versatile platform for the rational design and synthesis of new chemical entities with potential biological activities. The principles of medicinal chemistry, such as bioisosteric replacement and structure-activity relationship (SAR) studies, will be instrumental in guiding these efforts.

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, modulate acidity, and introduce new hydrogen bonding interactions. |

| Benzoyl Group | Substituted Phenyl Rings, Heteroaromatic Rings | Modulate lipophilicity, electronic properties, and potential for specific receptor interactions. |

| Amide Linkage | Reverse Amide, Thioamide, Alkene, Triazole | Enhance metabolic stability and alter conformational preferences. |

| Methyl Group | Ethyl, Isopropyl, Cyclopropyl | Probe steric requirements and influence conformational rigidity. |

By systematically synthesizing and evaluating analogs with these modifications, researchers can elucidate the key structural features required for a desired biological effect. For instance, incorporating the core scaffold into larger peptide structures could lead to novel peptidomimetics with enhanced stability and cell permeability. nih.gov The exploration of different stereoisomers of the chiral center at the 2-position will also be crucial in understanding stereospecific interactions with biological targets.

Development of Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation will be paramount in accelerating the exploration of this compound and its derivatives. In silico techniques can provide valuable insights into the molecule's properties and potential interactions, thereby guiding synthetic efforts and biological testing.

Computational Approaches:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, reactivity indices, and spectroscopic properties, aiding in the interpretation of experimental data.

Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives with various protein targets, helping to identify potential biological activities.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological macromolecules in a simulated physiological environment. scientific.net

Pharmacophore Modeling and 3D-QSAR: These methods can be used to develop predictive models for the biological activity of a series of analogs, facilitating the design of more potent compounds. researchgate.net

Experimental Methodologies:

Advanced Spectroscopic Techniques: Comprehensive characterization of newly synthesized derivatives will rely on advanced NMR (1D and 2D) and mass spectrometry (MS) techniques.

Chromatographic Methods: The development of robust High-Performance Liquid Chromatography (HPLC) and HPLC-MS methods will be essential for the purification and analytical characterization of the compound and its analogs. mdpi.comresearchgate.net These methods will also be crucial for studying its metabolic stability and pharmacokinetic properties.

The integration of these computational predictions with experimental data will create a feedback loop, where experimental results refine the computational models, and in turn, the models guide the next round of experiments, leading to a more efficient and informed research process.

Investigation of Broader Biochemical System Interactions (In Vitro)

A comprehensive understanding of the biological potential of this compound necessitates a broad-based investigation of its interactions within various biochemical systems in vitro. This can be achieved through a battery of well-established assays.

Initial Screening and Target Identification:

Enzyme Inhibition Assays: The compound and its derivatives can be screened against a panel of enzymes, such as proteases, kinases, and metabolic enzymes, to identify potential inhibitory activities. For instance, N-acylphenylalanines have been shown to interact with the sulfonylurea receptor of pancreatic beta-cells. nih.gov

Receptor Binding Assays: The ability of the compounds to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, can be assessed to uncover potential signaling pathway modulation.

Protein Binding Studies: Techniques like equilibrium dialysis or surface plasmon resonance can be used to determine the extent to which the compound binds to plasma proteins like albumin, which is a key determinant of its pharmacokinetic profile.

Cell-Based Assays:

Cytotoxicity Assays: The effect of the compounds on the viability of various cell lines can be evaluated to assess their potential as anticancer agents or to determine their general toxicity. N-aryl-β-alanine derivatives have been investigated as potential anticancer agents. nih.gov

Cellular Uptake and Transport Studies: Using cell models like Caco-2, the permeability and transport mechanisms of the compounds across cellular membranes can be investigated to predict their oral bioavailability.

Anti-inflammatory and Antioxidant Assays: The potential of the compounds to modulate inflammatory pathways or to act as antioxidants can be explored using relevant cell-based models and biochemical assays.

The data generated from these in vitro studies will be crucial in building a comprehensive biological profile of this compound and its derivatives, paving the way for more focused preclinical investigations.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-(Benzoylamino)-2-methylpropionic acid in a laboratory setting?

Synthesis typically involves acylation or enzymatic resolution. For example, racemic 3-(benzoylthio)-2-methylpropionic acid derivatives can be resolved using Pseudomonas fluorescens lipase to isolate the (S)-enantiomer . Subsequent acylation with benzoylamino groups under anhydrous conditions (e.g., oxalyl chloride activation) yields the target compound. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to verify benzoylamino proton environments (δ 7.8–7.4 ppm for aromatic protons) and methylpropionic backbone signals (δ 1.2–1.5 ppm for CH) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 236.1) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (CHNO: C 62.55%, H 6.20%, N 6.63%) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies indicate degradation <5% over 12 months under these conditions . Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions accelerate decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantiomeric purity is critical for pharmacological studies. Use chiral catalysts like Pseudomonas fluorescens lipase (Amano P-30) to kinetically resolve racemic precursors, achieving >98% enantiomeric excess (ee) for the (S)-enantiomer . Reaction conditions (e.g., solvent: isopropyl ether, 25°C, 48 hours) are optimized via DOE (Design of Experiments) to maximize yield and ee .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?

Discrepancies in biological activity often arise from impurities or stereochemical variations. Implement orthogonal analytical methods:

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

The compound inhibits metalloproteases (e.g., angiotensin-converting enzyme) via chelation of zinc ions. Validate using:

Q. What computational tools predict the physicochemical properties of this compound?

Leverage QSPR (Quantitative Structure-Property Relationship) models:

- LogP calculation : Use Molinspiration or ACD/Labs software (experimental logP ≈ 2.1) .

- pKa prediction : DFT-based methods (e.g., Gaussian09) estimate carboxylic acid pKa ≈ 4.2 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.